

A Comparative Analysis of Crizotinib in MET-Amplified Cancer Models

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Compound of Interest

Compound Name: GNE-203

Cat. No.: B607677

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A direct comparison between **GNE-203** and crizotinib in MET-amplified models could not be conducted due to the absence of publicly available preclinical or clinical data for a MET inhibitor specifically designated as **GNE-203**. Extensive searches for "**GNE-203**" did not yield any relevant scientific literature or experimental data. It is possible that **GNE-203** is an internal development name, a misidentification, or a compound that has not been advanced into published studies.

This guide, therefore, focuses on the well-documented efficacy and mechanisms of crizotinib in MET-amplified cancer models, providing a comprehensive overview for researchers, scientists, and drug development professionals.

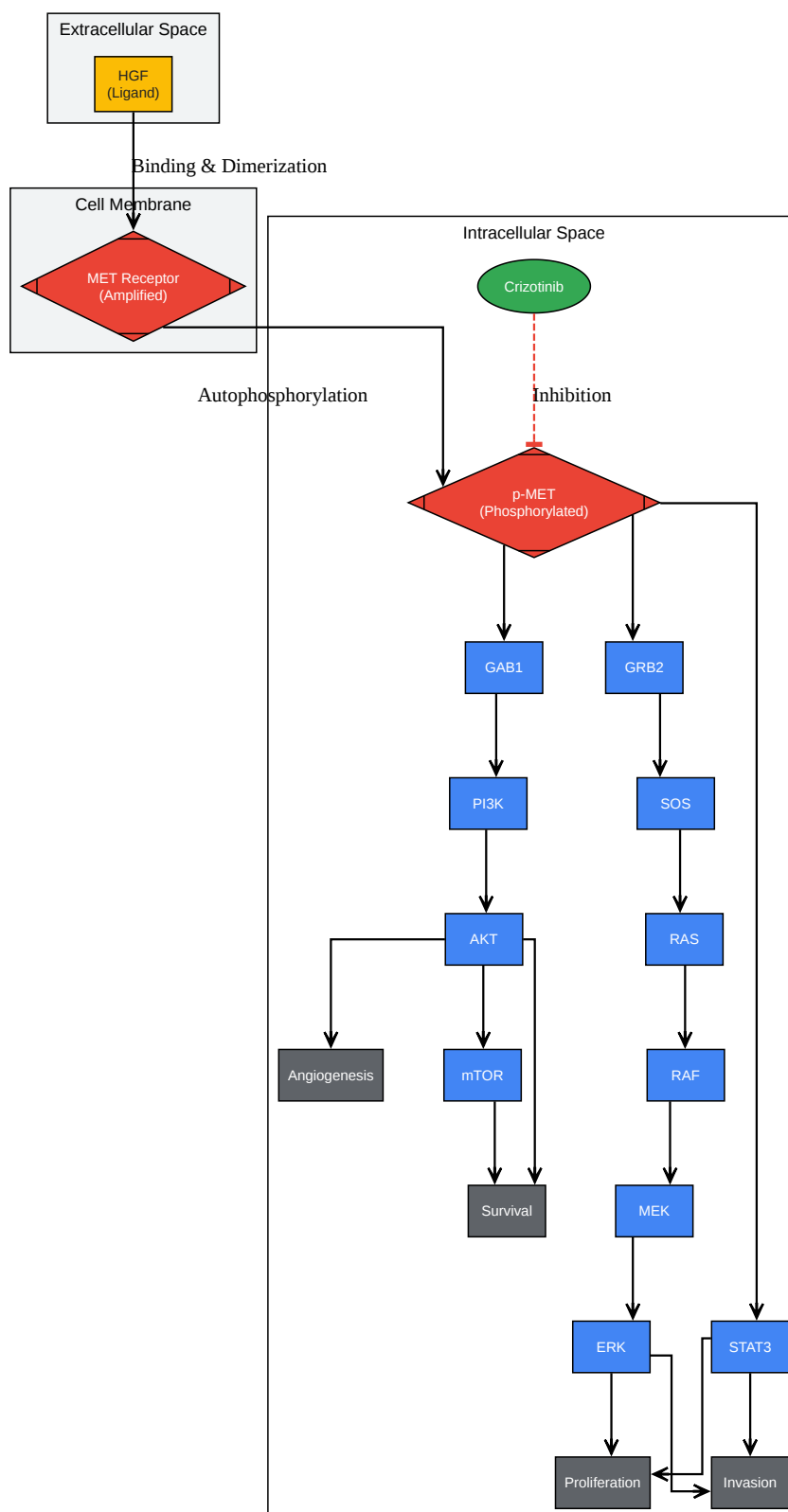
Crizotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

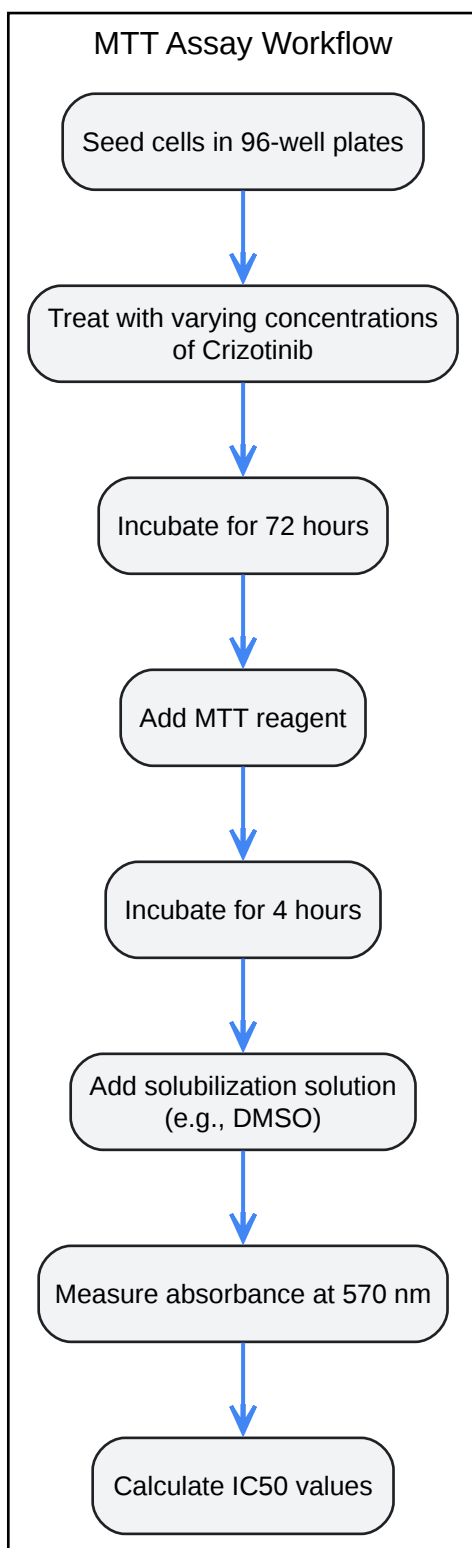
Crizotinib is a potent, orally available small-molecule inhibitor of several tyrosine kinases, including MET, ALK, and ROS1.^{[1][2][3]} Its anti-tumor activity in the context of MET amplification stems from its ability to bind to the ATP-binding pocket of the MET kinase domain, thereby inhibiting its phosphorylation and downstream signaling.^[3]

Mechanism of Action in MET-Amplified Tumors

MET amplification leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase. This aberrant signaling drives multiple oncogenic processes, including cell

proliferation, survival, migration, and invasion. Crizotinib effectively abrogates these effects by blocking the MET signaling cascade.





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References

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